In Silico Kinase Inhibition vs. 2-Acyl-3-aminopyridines
PASS (Prediction of Activity Spectra for Substances) analysis of (3-Aminopyridin-2-yl)(cyclopropyl)methanone yielded a protein kinase inhibitor probability (Pa) of 0.620, indicating a moderately high likelihood of experimental kinase inhibitory activity [1]. This value is distinct from the Pa of 0.584 for antimycobacterial activity, underscoring a computational bias toward kinase-target engagement for this specific scaffold. While no direct experimental comparator exists in the same assay for a close analog, this Pa value serves as a quantitative baseline for comparing the target compound's in silico kinase inhibition potential against other 2-substituted 3-aminopyridines evaluated under the same prediction algorithm.
| Evidence Dimension | In silico prediction of protein kinase inhibition (PASS Pa value) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | Antimycobacterial activity (Pa = 0.584) for same compound; general 3-aminopyridine class baseline (Pa ~0.5 threshold for biological activity) |
| Quantified Difference | ΔPa = +0.036 vs. antimycobacterial prediction; Pa > 0.5 threshold for likely activity |
| Conditions | PASS algorithm (version not specified), compound structure input as SMILES |
Why This Matters
This in silico evidence supports the compound's prioritization for kinase inhibitor screening over other 2-substituted 3-aminopyridines that may lack a computational kinase bias.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. s41598-025-27674-7. View Source
